

# A Meta-Analysis of Aleglitazar's Clinical Trial Data: A Comparative Guide

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## Compound of Interest

Compound Name: **Aleglitazar**

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This guide provides a comprehensive meta-analysis of the clinical trial data for **Aleglitazar**, a dual peroxisome proliferator-activated receptor (PPAR)- $\alpha$  and PPAR- $\gamma$  agonist. The development of **Aleglitazar** was discontinued due to an unfavorable benefit-risk profile, specifically a lack of cardiovascular efficacy and the emergence of safety concerns in the AleCardio trial.<sup>[1][2]</sup> This analysis offers a comparative look at its performance against a placebo and other classes of drugs for type 2 diabetes, supported by experimental data from key clinical trials.

## Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials of **Aleglitazar** and its comparators.

### Table 1: Glycemic and Metabolic Efficacy

Drug Class	Drug	Trial	Change in		
			Change in HbA1c (%) (Drug vs. Placebo/Co mparator)	Fasting Plasma Glucose (mg/dL) (Drug vs. Placebo)	Change in Body Weight (kg) (Drug vs. Placebo)
Dual PPAR- $\alpha$ / $\gamma$ Agonist	Aleglitazar 150 $\mu$ g	AleCardio[3]	-0.60 (vs. Placebo)	Significant decrease (vs. Placebo)[4]	+1.37 (vs. Placebo)[5]
Aleglitazar 150 $\mu$ g	SYNCHRON Y[6]	-0.85 (vs. Placebo)	Not Reported	+0.52 (vs. Placebo)	
Thiazolidinedi one (PPAR- $\gamma$ Agonist)	Pioglitazone 45 mg	SYNCHRON Y[7]	Not Directly Compared to Placebo	Not Reported	+1.06
SGLT2 Inhibitor	Canagliflozin 100/300 mg	CANVAS[8]	-0.65 / -0.73 (vs. Placebo)	-1.25 / -1.61 mmol/L (vs. Placebo)	-1.9 / -2.4 % (vs. Placebo)
Dapagliflozin 10 mg	DECLARE- TIMI 58[9]	Lower than Placebo	Not Reported	Lower than Placebo	
GLP-1 Receptor Agonist	Semaglutide 0.5/1.0 mg	SUSTAIN- 6[10]	-0.7 / -1.0 (vs. Placebo)	Not Reported	-2.9 / -4.3 (vs. Placebo)
Liraglutide 1.8 mg	LEADER[11]	Reduced vs. Placebo	Not Reported	Reduced vs. Placebo	

Table 2: Lipid Profile Modification

Drug Class	Drug	Trial	Change in HDL-C (%) (Drug vs. Placebo)	Change in LDL-C (%) (Drug vs. Placebo)	Change in Triglycerides (%) (Drug vs. Placebo)
Dual PPAR- $\alpha/\gamma$ Agonist	Aleglitazar 150 $\mu$ g	AleCardio[3]	+3.7	Increased	Decreased
Aleglitazar 150 $\mu$ g	Primate Model[12]	+125	-41	-89	
Thiazolidinedione (PPAR- $\gamma$ Agonist)	Pioglitazone	General[1]	Modest Increase	Neutral or Small Increase	Modest Decrease
SGLT2 Inhibitor	Canagliflozin	General	Small Increase	Small Increase	Small Decrease
Dapagliflozin	General	Small Increase	Small Increase	Small Decrease	
GLP-1 Receptor Agonist	Semaglutide	General	Neutral to Small Increase	Small Decrease	Small to Moderate Decrease
Liraglutide	LEADER[13]	Improved vs. Placebo	Improved vs. Placebo	Improved vs. Placebo	

Table 3: Key Adverse Events

Drug Class	Drug	Trial	Hypoglycemia (Drug vs. Placebo)	Heart Failure (Drug vs. Placebo)	Bone Fractures (Drug vs. Placebo)	Gastrointestinal Hemorrhage (Drug vs. Placebo)
Dual PPAR- $\alpha/\gamma$ Agonist	Aleglitazar 150 $\mu$ g	AleCardio[14]	Increased	3.4% vs. 2.8%	Increased[2]	2.4% vs. 1.7%
Aleglitazar 150 $\mu$ g	Pooled Analysis[5]	7.8% vs. 1.7%	No reports of congestive heart failure	Not Reported	Not Reported	
Thiazolidinedione (PPAR- $\gamma$ Agonist)	Pioglitazone	General[1]	Low risk as monotherapy	Increased risk	Increased risk	Not a commonly reported side effect
SGLT2 Inhibitor	Canagliflozin	CANVAS[15]	Low risk	33% risk reduction in hospitalization	Increased risk of amputation	Not a commonly reported side effect
Dapagliflozin	DECLARE-TIMI 58[16]	Less frequent than placebo	Reduction in hospitalization	No difference	Not a commonly reported side effect	
GLP-1 Receptor Agonist	Semaglutide	SUSTAIN-6[10]	8.3-10.7% vs. 5.3%	Not Reported	Not Reported	Nausea was common
Liraglutide	LEADER[17]	Severe hypoglycemia more common	Non-significant reduction in	Not Reported	Acute gallstone disease	

with placebo	hospitalization	more common
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## Experimental Protocols

### Aleglitazar: AleCardio Trial (NCT01042769)[14][18]

- Objective: To determine if **Aleglitazar** reduces cardiovascular morbidity and mortality in patients with type 2 diabetes and a recent acute coronary syndrome (ACS).[18]
- Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[14][18]
- Participants: 7,226 patients hospitalized for ACS (myocardial infarction or unstable angina) with type 2 diabetes.[14][18]
- Intervention: **Aleglitazar** 150 µg daily or placebo, in addition to standard medical therapy.[14]
- Primary Efficacy Endpoint: Time to the first event of cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.[14]
- Principal Safety Endpoints: Hospitalization due to heart failure and changes in renal function. [14]
- Inclusion Criteria (General): Hospitalization for ACS with established or newly diagnosed type 2 diabetes.[19]
- Exclusion Criteria (General): Specific contraindications to the study drug or conditions that could interfere with the study's conduct or interpretation.[19]

### Aleglitazar: SYNCHRONY Trial (NCT00388518)[6]

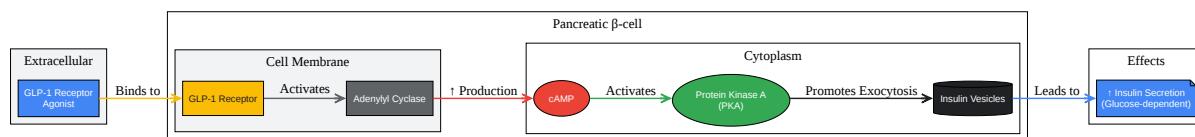
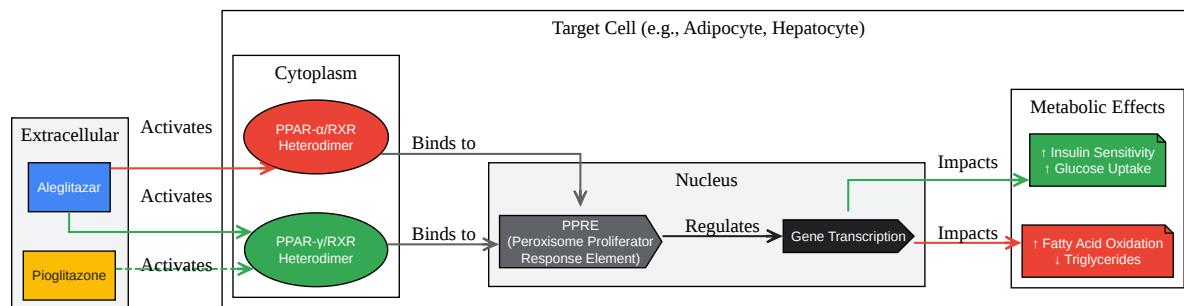
- Objective: To establish the glucose-lowering and lipid-modifying effects, and safety profile of **Aleglitazar**.[6]
- Design: Phase 2, randomized, double-blind, dose-ranging study with an open-label comparator.[6]
- Participants: 332 patients with type 2 diabetes (drug-naive or on ≤2 oral agents).[6]

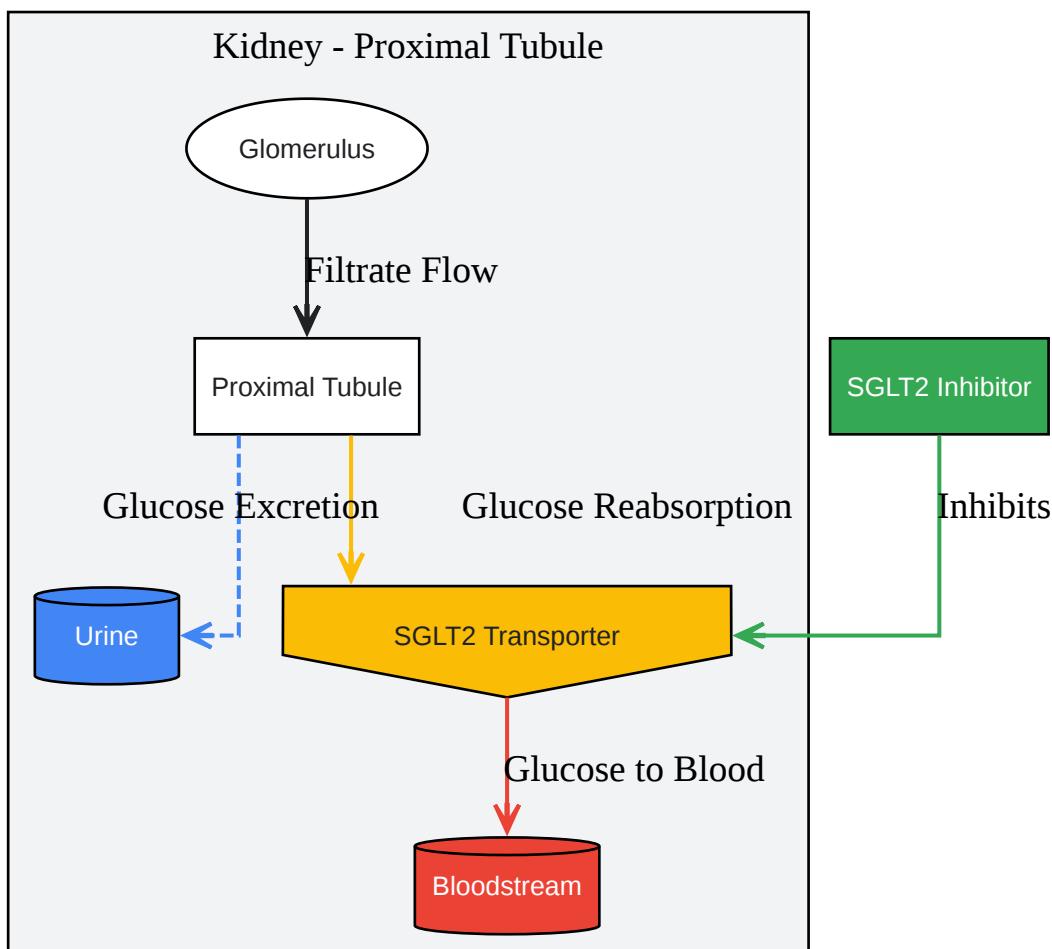
- Intervention: **Aleglitazar** (50 µg, 150 µg, 300 µg, or 600 µg daily), placebo, or open-label pioglitazone 45 mg daily for 16 weeks.[6]
- Primary Efficacy Endpoint: Change in glycosylated hemoglobin (HbA1c) concentration from baseline to the end of treatment.[6]
- Secondary Endpoints: Changes in lipid profiles and other safety parameters.[6]

## Signaling Pathways and Experimental Workflows

### **Aleglitazar and Pioglitazone: PPAR Signaling Pathway**

**Aleglitazar** acts as a dual agonist for both PPAR- $\alpha$  and PPAR- $\gamma$ , while pioglitazone is a selective PPAR- $\gamma$  agonist. Activation of these nuclear receptors leads to the regulation of genes involved in glucose and lipid metabolism.[20]





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